

Diethyl DL-aspartate peptide synthesis building block

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Compound Focus: Diethyl DL-aspartate

CAS No.: 43101-48-0

Cat. No.: S752187

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Chemical Profile: Diethyl DL-Aspartate

Diethyl DL-aspartate is an ester derivative of aspartic acid, commonly used in synthetic chemistry, likely due to its protected carboxylate groups which can make it more reactive or soluble for peptide coupling reactions [1].

The table below summarizes its key identifiers and physical properties [1].

Property	Value / Description
CAS Number	43101-48-0
IUPAC Name	Diethyl DL-aspartate
Synonyms	DL-Aspartic acid, diethyl ester; Diethyl aspartate
Molecular Formula	$C_8H_{15}NO_4$
Molecular Weight	189.21 g/mol
Active Content (Purity)	95%

Property	Value / Description
Physical State	Liquid
Common Applications	Dispersing agent, Emulsifying agent, Antistatic agent

Role in Peptide Synthesis

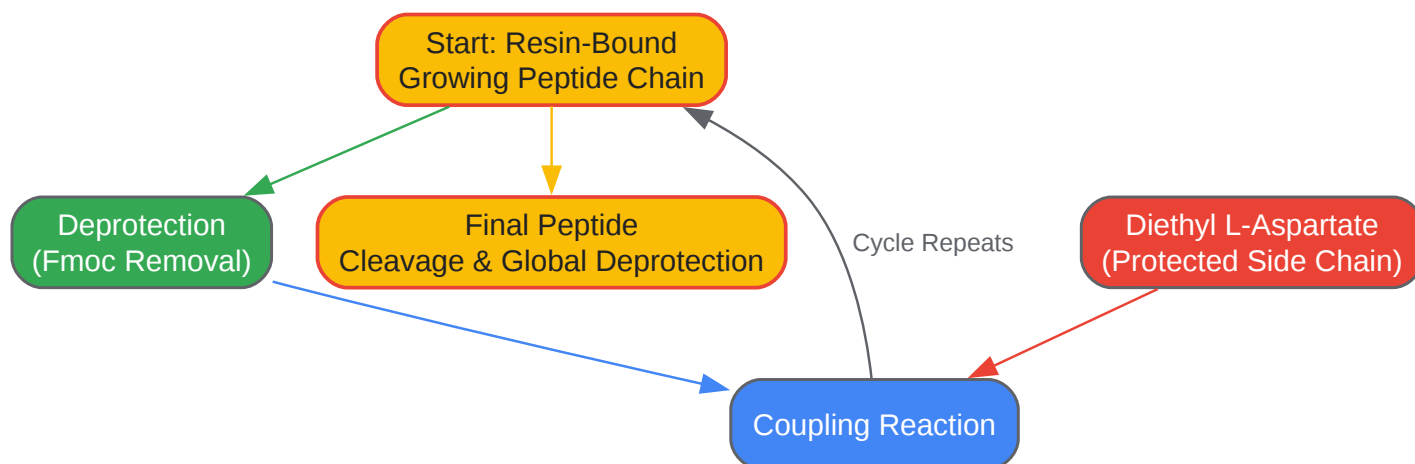
In peptide synthesis, amino acids often require protection of their reactive side chains to prevent unwanted reactions.

- **Protective Group: Diethyl DL-aspartate** features ethyl ester groups that protect the side chain carboxylic acid and the backbone alpha-carboxylic acid of aspartic acid [1]. This prevents these groups from participating in the peptide bond-forming reaction, which typically targets the alpha-amino group.
- **Aspartic Acid Specificity:** The side chain of aspartic acid is identical to that of glutamic acid but shorter, which can influence the structure and properties of the final peptide. Its side chain can also be involved in the formation of aspartimide, a common side reaction during peptide synthesis that requires specific handling to suppress [2].
- **The "DL" Designation:** The "DL" prefix indicates that this compound is a racemic mixture, containing equal parts of the D- and L-enantiomers [2]. For producing biologically active peptides, the L-form is typically required. Using the racemic mixture would necessitate a subsequent resolution step, which is often impractical. Therefore, for standard peptide synthesis, the enantiomerically pure **Diethyl L-aspartate** is the more relevant and widely used building block.

Suggested Workflow and Protocol

While a specific protocol for **Diethyl DL-aspartate** was not found, the following workflow and generalized protocol are based on standard practices in solid-phase peptide synthesis (SPPS) [3] [4].

The diagram below outlines a logical flow for utilizing this building block in a peptide chain, assuming the use of the L-enantiomer.



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General Protocol for Incorporating a Protected Aspartate Derivative

This protocol is adapted from standard Fmoc-solid-phase peptide synthesis methods [3] [4].

Materials:

- **Resin:** Fmoc-protected amino acid pre-loaded on a solid support (e.g., Wang resin).
- **Solvents:** Dimethylformamide (DMF), Dichloromethane (DCM).
- **Reagents:** Piperidine (20% in DMF) for deprotection, Coupling agents (e.g., HATU/DIPEA or DIC/Oxyma), Diethyl L-aspartate.

Procedure:

- **Deprotection (Fmoc Removal):**
 - Swell the resin-bound peptide in DCM for 10-20 minutes, then drain.
 - Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes with mixing. Drain.
 - Repeat the piperidine treatment once for 5-10 minutes.
 - Wash the resin thoroughly with DMF (5-6 times) to remove all piperidine.
- **Coupling Reaction:**
 - Prepare a coupling mixture in DMF:
 - **Diethyl L-aspartate:** 3-5 equivalents.

- **Coupling Agent (e.g., HATU):** 3-5 equivalents.
- **Base (e.g., DIPEA):** 6-10 equivalents.
- Add the coupling mixture to the resin and mix for 45-90 minutes at room temperature.
- Perform a qualitative ninhydrin test (Kaiser test) to confirm coupling completion. If the test is positive (indicating incomplete coupling), extend the reaction time or add fresh coupling reagents.
- **Washing:**
 - Upon completion, drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and again with DMF (3x) to prepare for the next deprotection cycle.
- **Final Cleavage and Global Deprotection:**
 - After the entire peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups (including the ethyl esters on aspartate) using a strong acid cocktail like **Trifluoroacetic Acid (TFA)** with appropriate scavengers (e.g., water, triisopropylsilane).
 - Precipitate the crude peptide in cold diethyl ether, isolate it via centrifugation, and purify it using reversed-phase HPLC.

Critical Notes for Practitioners

- **Enantiomeric Purity:** Verify the enantiomeric form of your starting material. Using **Diethyl L-aspartate** is crucial for most biological applications [2].
- **Aspartimide Formation:** Be aware that aspartic acid residues are prone to aspartimide formation, especially during repetitive Fmoc deprotection with piperidine. Using the ethyl ester protector and adding additives like HOBt to the deprotection solution can help suppress this side reaction.
- **Ester Deprotection:** The final TFA cleavage simultaneously removes the ethyl ester protecting groups. Ensure the reaction is carried out for a sufficient time to achieve complete deprotection, which can be monitored by LC-MS.

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References

1. CAS 43101-48-0 Diethyl - DL - Alfa Chemistry aspartate [alfa-chemistry.com]
2. Aspartic acid - Wikipedia [en.m.wikipedia.org]
3. | SpringerLink Peptide Synthesis Protocols [link.springer.com]
4. (PDF) Peptide Synthesis Protocols [academia.edu]

To cite this document: Smolecule. [Diethyl DL-aspartate peptide synthesis building block]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b752187#diethyl-dl-aspartate-peptide-synthesis-building-block]

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